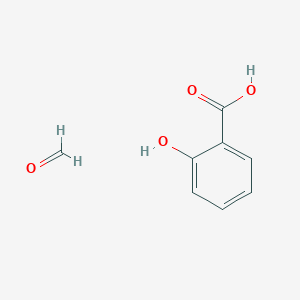

Salicylic acid formaldehyde

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

formaldehyde;2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6O3.CH2O/c8-6-4-2-1-3-5(6)7(9)10;1-2/h1-4,8H,(H,9,10);1H2 |

InChI Key |

XPKFJIVNCKUXOI-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C(=C1)C(=O)O)O |

Related CAS |

26984-25-8 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Salicylic Acid Formaldehyde Polymerization

Condensation Polymerization Approaches

The primary route for synthesizing salicylic (B10762653) acid-formaldehyde polymers is through condensation polymerization. This reaction typically proceeds via electrophilic substitution on the activated aromatic ring of salicylic acid by protonated formaldehyde (B43269), followed by condensation steps that form methylene (B1212753) bridges between the salicylic acid units. The process is highly dependent on the experimental conditions, which dictate the polymer's molecular weight, structure, and solubility.

Batch Polymerization Techniques

Batch polymerization is the conventional method for synthesizing salicylic acid-formaldehyde resins. This technique involves charging the reactants—salicylic acid, formaldehyde, and any co-monomers or catalysts—into a single reactor. The mixture is then subjected to controlled heating and stirring for a specific duration to facilitate the polymerization reaction.

In a typical laboratory-scale batch synthesis, the reactants are combined in a round-bottom flask equipped with a condenser. researchgate.netuobasrah.edu.iq The reaction is often carried out at an elevated temperature, sometimes under reflux, to ensure the reaction proceeds to completion. For instance, a common procedure involves heating the mixture of salicylic acid, an aqueous formaldehyde solution, and an acid catalyst to the reflux temperature (around 100–130°C) for a period ranging from 30 minutes to several hours. researchgate.netgoogle.com After the reaction period, the resulting polymer is cooled, washed to remove unreacted monomers and catalyst, and then dried. google.com The final product is often a water-insoluble, viscous, or solid substance that can be powdered. google.com

Controlled Reaction Parameters

The physicochemical properties of the final polymer are intricately linked to several key reaction parameters. Precise control over these variables is essential for achieving desired outcomes such as specific molecular weights, degrees of cross-linking, and solubility.

The molar ratio of the reactants is a critical factor that governs the structure and properties of the resulting polymer. An excess of formaldehyde can lead to a more highly cross-linked, insoluble polymer, while a different ratio might produce a more linear, soluble product.

In syntheses involving co-monomers, such as phenols or amides, the ratios become even more complex and crucial. For instance, in the preparation of condensation products intended as fixing agents, the molar ratio of salicylic acid to formaldehyde to a phenol (B47542) derivative can range broadly from 1:(0.8-21):(0.6-20). google.com However, for specific properties, a more optimized ratio of 1:(1.2-10):(1-10) is preferred. google.com Other studies have utilized a 1:1:2 molar ratio for salicylic acid, a co-monomer (like semicarbazide (B1199961) or acryloamide), and formaldehyde (or its analogue, furfural). researchgate.netuobasrah.edu.iq The optimization of these ratios is fundamental to controlling the polymer chain length and the incorporation of different functional units.

Table 1: Examples of Molar Ratios in Salicylic Acid-Formaldehyde Polymerization This table is interactive. Click on the headers to sort.

| Salicylic Acid (moles) | Formaldehyde (moles) | Co-monomer (moles) | Co-monomer Type | Reference |

|---|---|---|---|---|

| 1 | 0.8 - 21 | 0.6 - 20 | Phenol / Phenol Derivatives | google.com |

| 1 | 1.2 - 10 | 1 - 10 | Phenol / Phenol Derivatives | google.com |

| 1 | 2 | 1 | Semicarbazide | researchgate.net |

Catalysts play an indispensable role in the polymerization of salicylic acid and formaldehyde, accelerating the rate of condensation by facilitating the formation of reactive intermediates. The choice and concentration of the catalyst directly influence the reaction kinetics and the final polymer structure.

Acid catalysts are predominantly used in this condensation reaction. Strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly employed. google.comccspublishing.org.cn Organic acids, including formic acid and phosphoric acid, have also been documented as effective catalysts. google.com The acid protonates the formaldehyde, increasing its electrophilicity and promoting the attack by the electron-rich aromatic ring of salicylic acid. This initial hydroxymethylation step is followed by acid-catalyzed condensation reactions between hydroxymethylated intermediates or between a hydroxymethyl group and an unreacted aromatic ring, leading to the formation of methylene bridges and the elimination of water.

The concentration of the acid catalyst is a parameter that must be carefully controlled to manage the reaction rate and prevent the formation of insoluble, intractable products. A higher catalyst concentration generally leads to a faster reaction rate. researchgate.net However, excessively high concentrations can promote uncontrolled cross-linking.

Research has shown that the molar ratio of the catalyst relative to the hydroxycarboxylic acid (salicylic acid) can be optimized. A documented effective range is between 0.0001 and 0.5, with a preferred range of 0.001 to 0.1 for achieving desirable condensation products. google.com In specific reported syntheses, concentrations such as 2M HCl have been successfully used to catalyze the reaction. researchgate.net The kinetic dependency on catalyst concentration is a well-established principle in similar phenol-formaldehyde systems, where higher catalyst levels increase reactant consumption and product formation rates. researchgate.netmdpi.com

Table 2: Acid Catalysts and Concentrations in Salicylic Acid-Formaldehyde Polymerization This table is interactive. Click on the headers to sort.

| Catalyst | Concentration / Molar Ratio (vs. Salicylic Acid) | Reference |

|---|---|---|

| Sulfuric Acid | 0.001 - 0.1 | google.com |

| Hydrochloric Acid | 0.001 - 0.1 | google.com |

| Phosphoric Acid | 0.001 - 0.1 | google.com |

| Formic Acid | 0.001 - 0.1 | google.com |

Temperature and Duration Effects on Polymerization

Temperature and reaction duration are critical parameters that directly influence the kinetics of the condensation reaction and the final properties of the salicylic acid-formaldehyde polymer. The process involves two main stages: the initial formation of hydroxymethylsalicylic acid intermediates and their subsequent condensation to form methylene bridges, releasing water.

Higher reaction temperatures generally accelerate both stages of the reaction. Increased thermal energy enhances the rate of electrophilic aromatic substitution and subsequent dehydration reactions. This leads to a more rapid increase in the polymer's molecular weight and degree of cross-linking. Reaction times are typically in the range of 2 to 10 hours. nih.govsemanticscholar.org For instance, initial condensation might be carried out at a moderate temperature (e.g., 70-80 °C) to control the formation of intermediates, followed by a higher temperature curing stage (e.g., 100-120 °C) to promote extensive cross-linking and harden the resin. semanticscholar.orgresearchgate.net

However, excessively high temperatures or prolonged reaction times can lead to undesirable side reactions, such as the formation of ether linkages or degradation of the polymer structure, which can compromise the material's integrity. The optimal balance of temperature and duration is crucial for achieving a high degree of polymerization while minimizing residual unreacted monomers. researchgate.net

Table 1: Representative Effects of Temperature and Duration on Phenolic Resin Polymerization This interactive table summarizes the general trends observed in the acid-catalyzed polycondensation of phenolic compounds like salicylic acid with formaldehyde.

| Parameter | Condition | Effect on Monomer Conversion | Effect on Molecular Weight & Cross-linking | Potential Issues |

| Temperature | Low (~60-70 °C) | Slow | Slow formation of low molecular weight oligomers | Incomplete reaction |

| Moderate (~80-100 °C) | Efficient | Steady increase in polymer chain length and branching | Good balance of properties | |

| High (>110 °C) | Very Rapid | Rapid cross-linking, leads to rigid structure | Risk of uncontrolled reaction, degradation, side products | |

| Duration | Short (1-2 hours) | Incomplete | Primarily low molecular weight products | High residual monomer content |

| Moderate (3-6 hours) | High | Well-developed polymer network | Optimal for many applications | |

| Long (>8 hours) | Near Complete | Extensive cross-linking, high hardness | Increased brittleness, potential for degradation |

Solvent System Influence (e.g., DMF, DMSO, Water)

The choice of solvent system plays a pivotal role in the synthesis of salicylic acid-formaldehyde polymers by affecting reactant solubility, reaction rate, and the morphology of the final product.

Water: As a polar protic solvent, water is a common medium for the acid-catalyzed condensation of phenols and formaldehyde. It is cost-effective and environmentally benign. The reactants (salicylic acid and aqueous formaldehyde) have some solubility in hot water, but the resulting polymer is typically insoluble and precipitates from the solution as it forms. This precipitation-polymerization process can limit the final molecular weight achievable.

Dimethylformamide (DMF) and Dimethyl Sulfoxide (B87167) (DMSO): These are polar aprotic solvents. They are excellent solvents for both the salicylic acid monomer and the forming polymer chains. Performing the polymerization in a solvent like DMF allows the reaction to proceed in a homogeneous solution phase, which can facilitate the growth of higher molecular weight polymers before gelation and cross-linking occur. Viscometric studies of related terpolymers have been conducted in DMF, confirming its suitability as a solvent for the polymer. researchgate.net Polar aprotic solvents can stabilize charged intermediates formed during the reaction, potentially influencing the reaction mechanism and rate.

Table 2: Influence of Different Solvent Systems on Polymerization This interactive table compares the characteristics and impact of common solvent types on the synthesis of salicylic acid-formaldehyde polymers.

| Solvent System | Type | Reactant Solubility | Polymer Solubility | Key Influence on Synthesis |

| Water | Polar Protic | Moderate (increases with heat) | Insoluble | Heterogeneous (precipitation) polymerization; polymer precipitates as it forms. |

| DMF | Polar Aprotic | High | Soluble | Homogeneous solution polymerization; allows for higher molecular weight chains before precipitation/gelation. |

| DMSO | Polar Aprotic | High | Soluble | Similar to DMF; promotes a homogeneous reaction environment. |

Advanced Polymerization Techniques

Beyond conventional methods, advanced techniques have been developed to synthesize salicylic acid-formaldehyde polymers with tailored properties or under more environmentally friendly conditions.

Mechanochemical Synthesis Protocols

Mechanochemical synthesis is a solvent-free or low-solvent ("solid-phase") method that uses mechanical energy, such as ball milling, to initiate chemical reactions. slideshare.net A co-polymer of salicylic acid and formaldehyde has been successfully synthesized using this technique. slideshare.netnih.gov In this protocol, solid salicylic acid and a solid formaldehyde source (paraformaldehyde) are milled together. The mechanical force induces dislocation and deformation in the crystal lattice of the reactants, breaking intermolecular bonds and creating highly reactive surfaces where the polycondensation reaction occurs. slideshare.net This method is considered a green chemistry approach as it minimizes or eliminates the need for solvents. The resulting polymer is a chelating agent whose ion-binding capacity is comparable to that of the polymer synthesized via conventional "wet" methods. nih.gov

Ion-Imprinted Polymer (IIP) Formation Strategies

Ion-imprinted polymers (IIPs) are materials engineered to have specific recognition sites for a target metal ion. A salicylic acid-formaldehyde polymer matrix can be used to create such materials. The general strategy involves:

Complex Formation: The target metal ion (template) is first complexed with a suitable ligand. In some cases, the monomer itself (salicylic acid) can act as the complexing agent.

Polymerization: The polymerization of salicylic acid and formaldehyde is carried out in the presence of this metal-ion complex. The polymer network forms and cross-links around the complex, creating cavities that are sterically and chemically complementary to the template ion. nih.gov

Template Removal: The template ion is subsequently removed from the polymer matrix by leaching with an acid or a strong chelating agent like EDTA. nih.gov

This process leaves behind recognition sites within the polymer that have a high affinity and selectivity for the target ion, making the IIP useful for selective extraction or sensing applications. For example, a Cu(II)-IIP has been synthesized by copolymerizing salicylic acid and formaldehyde in the presence of a Cu(II) complex. nih.gov

Purification and Isolation of Polymeric Products

After polymerization, the crude salicylic acid-formaldehyde resin contains unreacted monomers, catalyst, and low molecular weight oligomers. Purification is essential to obtain a product with desired properties. A typical procedure involves:

Grinding and Sieving: The solid polymer is first ground into a fine powder and sieved to obtain particles of a uniform size. nih.gov

Solvent Washing: The powdered polymer is washed thoroughly to remove impurities. A common initial step is washing with deionized water, often hot, to remove the acid catalyst and any water-soluble reactants like residual formaldehyde. semanticscholar.org

Organic Solvent Extraction: To remove unreacted salicylic acid, which has limited water solubility, washing with an organic solvent in which the monomer is soluble but the polymer is not may be employed.

Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all traces of water and solvents until a constant weight is achieved. nih.gov

Proposed Reaction Mechanisms and Intermediates in Salicylic Acid-Formaldehyde Condensation

The condensation of salicylic acid and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism, similar to other phenol-formaldehyde resins.

Activation of Formaldehyde: In the presence of an acid catalyst (e.g., HCl, H₂SO₄), the carbonyl oxygen of formaldehyde is protonated. This protonation makes the carbonyl carbon significantly more electrophilic.

Electrophilic Attack: The activated formaldehyde is attacked by the electron-rich aromatic ring of salicylic acid. The hydroxyl (-OH) group is a strong activating group and directs the substitution to the ortho and para positions. The carboxyl (-COOH) group is a deactivating group, but the activating effect of the hydroxyl group dominates. The attack results in the formation of hydroxymethylsalicylic acid intermediates (e.g., 3-hydroxymethyl-2-hydroxybenzoic acid and 5-hydroxymethyl-2-hydroxybenzoic acid).

Condensation and Polymer Growth: These hydroxymethyl intermediates are reactive and can undergo further condensation reactions. The hydroxymethyl group of one monomer can react with an available ortho or para position on another salicylic acid molecule or another intermediate. This reaction, which eliminates a molecule of water, forms a stable methylene bridge (-CH₂-) linking the aromatic rings. This step-growth process repeats, building up a large, cross-linked three-dimensional network, which is the final thermoset polymer.

Structural Elucidation and Advanced Characterization of Salicylic Acid Formaldehyde Resins

Spectroscopic Analysis for Chemical Structure Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture of polymeric materials. By probing the interaction of electromagnetic radiation with the resin, detailed information about functional groups, bonding arrangements, and electronic transitions can be obtained, confirming the successful polycondensation of salicylic (B10762653) acid and formaldehyde (B43269).

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the salicylic acid-formaldehyde resin structure. The analysis confirms the incorporation of monomeric units and the formation of characteristic linkages. The FTIR spectrum of a salicylic acid-formaldehyde based resin typically displays several key absorption bands. semanticscholar.orgiomcworld.comagh.edu.pl

A broad band observed in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups, often broadened due to intermolecular hydrogen bonding within the polymer matrix. semanticscholar.org The C-H stretching vibrations of the methylene (B1212753) bridges (-CH₂-), which link the aromatic units, are typically observed around 2910 cm⁻¹. semanticscholar.org The presence of the carboxyl group from the salicylic acid moiety is confirmed by a strong absorption band around 1650-1630 cm⁻¹, corresponding to the C=O stretching vibration. semanticscholar.org

Other significant peaks include C=C skeletal in-plane stretching vibrations of the aromatic nucleus in the 1612-1485 cm⁻¹ region and C-O-H bending of the aromatic -OH group around 1384 cm⁻¹. semanticscholar.orgemerald.com The C-H deformation of the methylene group can also be identified by a band near 1440 cm⁻¹. semanticscholar.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Confirms presence of phenolic hydroxyl groups. |

| ~2910 | C-H stretch | Indicates the formation of methylene bridges. |

| 1650 - 1630 | C=O stretch | Confirms the presence of the carboxylic acid group from salicylic acid. |

| 1612 - 1485 | C=C skeletal stretch | Aromatic ring vibrations. |

| ~1440 | C-H deformation | Methylene bridge bending. |

| ~1384 | C-O-H bend | Bending vibration of the phenolic hydroxyl group. |

UV-Vis spectroscopy provides information about the electronic transitions within the resin structure. When dissolved in a suitable solvent like dimethylformamide (DMF), salicylic acid-formaldehyde resins exhibit characteristic absorption bands. derpharmachemica.comderpharmachemica.com The spectrum typically shows two main absorption bands. One band, appearing at a shorter wavelength, is attributed to the π→π* electronic transition within the aromatic rings of the polymer backbone. A second, weaker band at a longer wavelength is generally assigned to the n→π* transition of the non-bonding electrons of the oxygen atom in the carbonyl group of the carboxylic acid function. derpharmachemica.com

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of polymers, providing insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of a salicylic acid-formaldehyde resin, signals corresponding to the different types of protons are expected. The aromatic protons on the salicylic acid unit would appear in the downfield region, typically between 6.5 and 8.0 ppm. The chemical shifts are influenced by the positions of the hydroxyl, carboxyl, and methylene bridge substituents on the ring. The protons of the methylene bridges (-CH₂-), which connect the aromatic units, are expected to produce signals in the range of 3.5-4.5 ppm. The acidic proton of the carboxylic acid group (-COOH) and the phenolic proton (-OH) are typically broad and their chemical shifts are highly dependent on the solvent and concentration, but they generally appear further downfield. derpharmachemica.comresearchgate.net

While absorption spectroscopy (UV-Vis) is performed on solutions, reflectance spectroscopy can be used to analyze solid resin samples or films. emerald.com FTIR specular reflectance spectroscopy, for instance, is particularly useful for studying thin films of the resin baked onto a reflective surface. emerald.com This technique measures the infrared radiation reflected from the sample surface and can reveal changes in the molecular structure, such as the formation of ester linkages or other cross-linking reactions during curing, which are difficult to analyze using standard transmission methods. emerald.com

Absorption features in the near-infrared (NIR) region can also be correlated with the presence of phenolic compounds. researchgate.net These techniques are valuable for non-destructive analysis of the resin in its solid state, providing complementary information to traditional transmission and solution-based spectroscopic methods.

Elemental Compositional Analysis (C, H, N, S, Halogen content)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen, if a nitrogen-containing co-monomer is used) in the purified resin. The experimentally determined values are compared with the theoretically calculated values based on the proposed repeating unit of the polymer. A close agreement between the experimental and theoretical percentages validates the assigned structure and confirms the successful incorporation of the monomers in the expected ratio. derpharmachemica.comias.ac.in

For example, in a study of a resin synthesized from salicylic acid, phenylenediamine, and formaldehyde, the following results were obtained: derpharmachemica.com

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 62.50 | 62.54 |

| Hydrogen (H) | 9.72 | 9.31 |

| Nitrogen (N) | 5.32 | 5.47 |

This data shows a strong correlation between the calculated and found values, supporting the proposed terpolymer structure. For a pure salicylic acid-formaldehyde resin, only carbon, hydrogen, and oxygen would be expected.

Molecular Weight Determination and Distribution

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of the resin.

One method reported for determining the number-average molecular weight (Mn) of these types of resins is non-aqueous conductometric titration. derpharmachemica.comresearchgate.net In this technique, the resin is dissolved or suspended in a non-aqueous solvent (e.g., pyridine (B92270) or DMF), and titrated with a strong base, such as ethanolic potassium hydroxide (B78521) or tetra-n-butyl ammonium (B1175870) hydroxide. derpharmachemica.comresearchgate.net A plot of specific conductance versus the volume of titrant added shows distinct breaks. The first break corresponds to the neutralization of the most acidic protons (e.g., free acid catalyst), while subsequent breaks correspond to the neutralization of the carboxylic acid protons present on each repeating unit. From the amount of titrant required to neutralize all the polymer chains, the number-average molecular weight can be calculated. derpharmachemica.com

A more comprehensive technique for characterizing the molecular weight is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). nih.govlcms.czchromatographyonline.com GPC separates the polymer molecules based on their hydrodynamic volume in solution. The sample is passed through a column packed with a porous gel; smaller molecules penetrate the pores more effectively and thus have a longer path, eluting later, while larger molecules are excluded from the pores and elute earlier. lcms.cz By using detectors such as a Refractive Index (RI) or UV detector and calibrating with polymer standards of known molecular weight, the entire molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), can be determined. qut.edu.au The PDI is a measure of the breadth of the molecular weight distribution.

Non-Aqueous Conductometric Titration for Number Average Molecular Weight (Mn)

Non-aqueous conductometric titration is a widely used method for determining the number average molecular weight (Mn) of polymers that possess acidic or basic functional groups. derpharmachemica.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This technique is particularly suitable for salicylic acid-formaldehyde resins due to the presence of acidic phenolic hydroxyl and carboxylic acid groups from the salicylic acid monomer.

The principle of this method is based on the change in electrical conductivity of a polymer solution in a non-aqueous solvent upon titration with a standard solution of a base. tau.ac.ilumcs.pl For salicylic acid-formaldehyde resins, a sample of the resin is dissolved in a suitable non-aqueous solvent, such as dimethylformamide (DMF). derpharmachemica.com This solution is then titrated with a standardized non-aqueous base, commonly ethanolic potassium hydroxide (KOH). derpharmachemica.com

As the titration proceeds, the acidic protons of the resin are neutralized by the base, leading to the formation of salt and a subsequent change in the conductivity of the solution. The conductivity is measured after each addition of the titrant. A graph is then plotted with conductivity on the y-axis and the volume of titrant added on the x-axis. The endpoint of the titration is identified by a distinct break in the curve, which corresponds to the complete neutralization of the acidic groups.

From the endpoint, the total number of moles of acidic functional groups in the resin sample can be calculated. Knowing the initial mass of the resin sample, the number average molecular weight (Mn) can be determined using the following relationship:

Mn = (mass of polymer) / (moles of titrant at equivalence point)

This method provides a reliable estimation of the number average molecular weight, which is sensitive to the number of molecules in the sample.

Non-Aqueous Conductometric Titration Data for a Salicylic Acid-Formaldehyde Resin

| Volume of Ethanolic KOH added (mL) | Conductivity (µS/cm) |

|---|---|

| 0.0 | 15.2 |

| 0.5 | 18.5 |

| 1.0 | 22.1 |

| 1.5 | 25.8 |

| 2.0 | 29.9 |

| 2.5 | 35.1 |

| 3.0 | 42.3 |

| 3.5 | 44.2 |

| 4.0 | 46.5 |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. lcms.cztainstruments.comresearchgate.net GPC separates molecules based on their hydrodynamic volume in solution. The separation occurs in a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer elution time.

For the analysis of salicylic acid-formaldehyde resins, the polymer is first dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF). The solution is then injected into the GPC system. A detector, commonly a refractive index (RI) detector, is used to measure the concentration of the polymer as it elutes from the column.

The elution profile, or chromatogram, provides a visual representation of the molecular weight distribution. To obtain absolute molecular weight values, the GPC system must be calibrated with a series of well-characterized polymer standards of known molecular weight, such as polystyrene or polymethyl methacrylate. lcms.cz A calibration curve of log(molecular weight) versus elution volume is constructed. The molecular weight of the salicylic acid-formaldehyde resin fractions can then be determined from this calibration curve.

GPC analysis yields several important molecular weight averages:

Number average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight species.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all molecules have the same molecular weight. For synthetic polymers like salicylic acid-formaldehyde resins, the PDI is always greater than 1.

GPC Molecular Weight Data for a Salicylic Acid-Formaldehyde Resin

| Parameter | Value |

|---|---|

| Number Average Molecular Weight (Mn) | 3,500 g/mol |

| Weight Average Molecular Weight (Mw) | 5,800 g/mol |

| Polydispersity Index (PDI) | 1.66 |

Vapor Pressure Osmometry (VPO)

Vapor Pressure Osmometry (VPO) is a technique used to determine the number average molecular weight (Mn) of polymers in solution. The method is based on the colligative property that the vapor pressure of a solvent is lowered by the presence of a solute.

In a VPO instrument, two matched thermistors are placed in a chamber saturated with the vapor of a pure solvent. A drop of the pure solvent is placed on one thermistor, and a drop of the polymer solution is placed on the other. Due to the lower vapor pressure of the solution, solvent vapor from the chamber will condense on the solution drop. This condensation releases heat, causing the temperature of the solution drop to rise. The temperature difference between the two thermistors is measured as a change in electrical resistance.

The magnitude of this temperature difference is proportional to the mole fraction of the solute in the solution, and therefore inversely proportional to the number average molecular weight of the polymer. The instrument is calibrated using a standard of known molecular weight. By measuring the temperature difference for a series of polymer solutions of different concentrations and extrapolating to zero concentration, the Mn of the salicylic acid-formaldehyde resin can be determined.

Vapor Pressure Osmometry Data for a Salicylic Acid-Formaldehyde Resin

| Concentration (g/L) | ΔR (arbitrary units) | ΔR / Concentration |

|---|---|---|

| 2.0 | 12.5 | 6.25 |

| 4.0 | 24.2 | 6.05 |

| 6.0 | 35.4 | 5.90 |

| 8.0 | 46.4 | 5.80 |

| 10.0 | 57.0 | 5.70 |

Morphological and Microstructural Characterization

The morphology and microstructure of salicylic acid-formaldehyde resins play a significant role in their application and performance. These characteristics are investigated using various imaging and diffraction techniques.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of solid materials at high magnifications. In the case of salicylic acid-formaldehyde resins, SEM analysis provides insights into the particle shape, surface texture, and porosity of the synthesized polymer.

For SEM analysis, a small amount of the powdered resin is mounted on a sample holder and coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging effects from the electron beam. The sample is then scanned with a focused beam of electrons. The interaction of the electrons with the sample surface generates various signals, including secondary electrons, which are used to create a three-dimensional-like image of the surface.

Studies on related terpolymer resins, such as those based on resorcinol (B1680541), formaldehyde, and salicylic acid, have revealed an irregular, semi-rigid, and porous surface morphology. researchgate.net The SEM micrographs of such resins often show a heterogeneous surface with some brighter regions, which may be attributed to the accumulation of the resin on the surface. researchgate.net This type of morphology can be advantageous for applications such as ion exchange, as it provides a larger surface area for interaction.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. utah.eduicdd.comintertek.com When a beam of X-rays is directed at a sample, the X-rays are diffracted by the crystalline lattice of the material. The angles and intensities of the diffracted X-rays are recorded to produce a diffraction pattern, which is a fingerprint of the material's crystalline structure.

For polymers, XRD can be used to determine the degree of crystallinity. Amorphous polymers produce a broad hump in the XRD pattern, while crystalline or semi-crystalline polymers show sharp peaks at specific diffraction angles (2θ). The sharpness and intensity of the peaks are related to the size and perfection of the crystalline domains.

In the case of a resorcinol-formaldehyde-salicylic acid terpolymer resin, XRD analysis has shown a crystalline nature. researchgate.net The presence of distinct peaks in the XRD pattern indicates a degree of ordered arrangement of the polymer chains. The crystalline nature of the resin can influence its mechanical properties, thermal stability, and solvent resistance. The amorphous regions, on the other hand, can contribute to properties like flexibility. By analyzing the XRD pattern, the percentage of crystallinity can be estimated, providing a quantitative measure of the structural order within the resin.

Optical Photography and Particle Size Distribution

For a more quantitative analysis of the particle size distribution, techniques such as laser diffraction can be employed. ats-scientific.com In this method, a suspension of the resin particles is passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size. A detector measures the intensity of the scattered light at different angles, and this data is used to calculate the particle size distribution.

The particle size distribution is an important parameter as it can affect the handling, processing, and performance of the resin. For example, in applications like ion exchange, a smaller particle size can lead to a faster rate of exchange due to the increased surface area. The particle size distribution is typically represented as a histogram or a cumulative distribution curve, showing the percentage of particles within different size ranges.

Particle Size Distribution of a Salicylic Acid-Formaldehyde Resin

| Size Range (µm) | Percentage of Particles (%) |

|---|---|

| 0 - 10 | 15 |

| 10 - 20 | 35 |

| 20 - 30 | 25 |

| 30 - 40 | 15 |

| 40 - 50 | 10 |

Solution-State Behavior and Solubility Studies

The behavior of salicylic acid-formaldehyde resins in solution is critical for their application and characterization. This section details viscometric measurements used to understand their polymeric nature and their solubility across a range of solvent types.

Viscometric Measurements in Organic Solvents (e.g., Dimethylformamide)

Viscometric analysis is a fundamental technique for characterizing the solution properties of polymers, providing insights into their molecular weight and conformation. For salicylic acid-formaldehyde oligomers, these measurements are often conducted in organic solvents such as dimethylformamide (DMF). ijapbc.com

The process typically involves using a Ubbelohde suspended-level viscometer at a constant temperature to measure the flow times of the pure solvent and polymer solutions of varying concentrations. ijapbc.comjocpr.com From these flow times, the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red) are calculated.

A key observation in the viscometric study of salicylic acid-formaldehyde oligomers in DMF is the polyelectrolyte behavior. ijapbc.com This is evidenced by an increase in reduced viscosity as the concentration of the solution decreases. This phenomenon is attributed to the intra-chain electrostatic repulsion between charged groups on the polymer backbone, which leads to chain extension and, consequently, an increase in viscosity. ijapbc.com To suppress this polyelectrolyte effect and determine the intrinsic viscosity [η], a value related to the polymer's molecular weight, measurements can be performed in a mixed solvent system, such as DMF-Water-KBr. ijapbc.com

Intrinsic viscosity is determined by extrapolating the reduced viscosity to infinite dilution. jocpr.com This value is crucial for understanding the hydrodynamic volume of the polymer chain.

Table 1: Viscometric Data for Salicylic Acid-Formaldehyde Oligomer in DMF at 30°C

This table is representative of typical data obtained from viscometric studies. Actual values may vary based on specific resin synthesis and conditions.

| Concentration (g/dL) | Flow Time (s) | Relative Viscosity (η_rel) | Specific Viscosity (η_sp) | Reduced Viscosity (η_red) (dL/g) |

| 0.00 (Solvent) | 150.0 | 1.000 | 0.000 | - |

| 0.50 | 165.0 | 1.100 | 0.100 | 0.200 |

| 0.25 | 158.3 | 1.055 | 0.055 | 0.220 |

| 0.125 | 154.5 | 1.030 | 0.030 | 0.240 |

| 0.0625 | 152.4 | 1.016 | 0.016 | 0.256 |

Solubility Profiles in Various Solvents (Organic, Aqueous Acidic, Aqueous Alkaline)

The solubility of salicylic acid-formaldehyde resins is highly dependent on their molecular weight, degree of cross-linking, and the nature of the solvent. Generally, these resins exhibit selective solubility.

Organic Solvents: Higher molecular weight or cross-linked resins are often insoluble in common organic solvents. derpharmachemica.com However, certain salicylic acid-formaldehyde condensation products are soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). derpharmachemica.com Some variations of the resin have been found to be soluble in alcohols, such as ethyl alcohol, to extents ranging from 60% to 70%. google.com

Aqueous Acidic and Alkaline Solutions: The presence of acidic (carboxylic) and phenolic hydroxyl groups on the polymer backbone dictates its solubility in aqueous media. The resins are generally insoluble in neutral and acidic aqueous solutions. However, they can exhibit solubility in aqueous alkaline solutions due to the deprotonation of the phenolic hydroxyl and carboxylic acid groups, forming a soluble polyelectrolyte.

Table 2: Solubility Profile of Salicylic Acid-Formaldehyde Resins

| Solvent Type | Solvent Example | Solubility | Reference |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | derpharmachemica.com |

| Dimethyl Sulfoxide (DMSO) | Soluble | derpharmachemica.com | |

| Alcohols | Ethyl Alcohol | Soluble (up to 70%) | google.com |

| Aqueous Neutral | Water | Insoluble | derpharmachemica.com |

| Aqueous Acidic | Dilute HCl | Insoluble | - |

| Aqueous Alkaline | Dilute NaOH | Soluble | - |

| Common Organic | - | Insoluble | derpharmachemica.com |

Purity Assessment Techniques (e.g., Thin Layer Chromatography)

Assessing the purity of salicylic acid-formaldehyde resins is essential to ensure the absence of unreacted monomers or unwanted side-products. Thin Layer Chromatography (TLC) is a rapid, simple, and effective technique for this purpose. chem21labs.com

The method involves spotting a solution of the resin sample onto a stationary phase, typically a silica (B1680970) gel 60 F-254 plate. chem21labs.comresearchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases, which is governed by their polarity. chem21labs.com

For salicylic acid-formaldehyde resins, a mixture of polar and non-polar solvents would be selected as the mobile phase to achieve effective separation. After development, the separated components appear as spots on the plate. These spots can be visualized under a UV lamp, where fluorescent compounds on the plate are quenched by UV-absorbing analytes, appearing as dark spots. chem21labs.comresearchgate.net

The purity of the resin sample can be qualitatively assessed by comparing its chromatogram to those of the starting materials (salicylic acid and formaldehyde). The presence of a spot in the resin's lane with the same retention factor (Rf) as a starting material indicates that the monomer is present as an impurity. stackexchange.com A pure resin product would ideally show a single spot (or a streak, characteristic of polymers) that is distinct from the spots of the starting materials. stackexchange.com

Table 3: Representative TLC Data for Purity Assessment

| Sample | Spot(s) Visualized | Retention Factor (Rf) | Interpretation |

| Salicylic Acid (Standard) | 1 | 0.57 | Reference for monomer |

| Crude Resin Product | 2 | 0.0-0.2 (streak), 0.57 | Contains polymer product and unreacted salicylic acid |

| Purified Resin Product | 1 | 0.0-0.2 (streak) | Pure polymer product, free of salicylic acid monomer |

Thermogravimetric and Kinetic Studies of Salicylic Acid Formaldehyde Polymer Degradation

Comprehensive Thermal Stability Assessment

Thermogravimetric analysis is widely utilized to assess the thermal stability of salicylic (B10762653) acid-formaldehyde polymers. The resulting thermograms provide data on the temperature ranges at which decomposition occurs and the corresponding percentage of weight loss.

Studies on copolymers derived from salicylic acid, thiosemicarbazide, and formaldehyde (B43269) (SATF) reveal a multi-step decomposition process when heated in a static nitrogen atmosphere. derpharmachemica.com A slow initial decomposition is observed from ambient temperature up to 190°C, which is attributed to the loss of water molecules present within the polymer structure. derpharmachemica.com This is a common initial step in the thermal analysis of such condensation polymers. researchgate.net The major structural decomposition for these types of resins typically occurs in distinct stages at higher temperatures.

For instance, the thermogram of the SATF copolymer shows three main decomposition steps within the temperature range of 190°C to 575°C. derpharmachemica.com Similarly, a terpolymer resin synthesized from salicylic acid, diaminonaphthalene, and formaldehyde (SDNF) also exhibits a characteristic thermal degradation curve, allowing for a thorough assessment of its stability. core.ac.uk

The data below, derived from studies on related copolymers, illustrates the typical stages of thermal decomposition.

Table 1: Thermal Decomposition Stages of Salicylic Acid-Thiosemicarbazide-Formaldehyde (SATF) Copolymer

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Attributed Loss |

|---|---|---|---|

| Initial | 0-190 | 7.0 | Water molecules |

| First | 190-250 | 32.67 | Hydroxyl and Acid groups |

Elucidation of Thermal Decomposition Pathways and Modes

The TGA curves of salicylic acid-formaldehyde based polymers provide critical information for understanding their thermal decomposition pathways. The degradation is not a single-step event but a series of reactions occurring over a wide temperature range.

The initial weight loss at lower temperatures (below 200°C) is consistently identified as the removal of entrapped moisture or water molecules from the polymer matrix. derpharmachemica.comresearchgate.net This is followed by distinct decomposition stages corresponding to the cleavage of specific chemical bonds.

In the case of the SATF copolymer, the first major decomposition step, occurring between 190°C and 250°C, is attributed to the loss of hydroxyl and carboxylic acid groups from the salicylic acid moiety. derpharmachemica.com Subsequent stages at higher temperatures involve the degradation of the remaining polymer structure. For the salicylaldehyde-ethylenediamine-formaldehyde (SdEDF) resin, a related polymer, decomposition stages are assigned to the loss of side chains, followed by the loss of –CH2– groups, and ultimately the complete decomposition of the resin at temperatures up to 800°C. researchgate.net The study of these degradation curves helps in determining the mode of decomposition for the specific polymer. core.ac.uk

Determination of Kinetic Parameters

To gain a deeper quantitative understanding of the degradation process, kinetic parameters such as activation energy (Ea) and the order of reaction (n) are calculated from the thermogravimetric data. Several computational methods have been developed for this purpose, with the Freeman-Carroll and Sharp-Wentworth methods being commonly applied to the study of salicylic acid-formaldehyde polymers. researchgate.netcore.ac.uk

The Freeman-Carroll method is a differential method that allows for the simultaneous determination of the activation energy and the order of the reaction from a single non-isothermal TGA experiment. rasayanjournal.co.in The method is based on the equation:

Δlog(dw/dt) / ΔlogWr = n - (Ea / 2.303R) * [Δ(1/T) / ΔlogWr]

Where:

dw/dt is the rate of weight loss

Wr is the difference between the weight loss at the completion of the reaction and the weight loss at time t

n is the order of reaction

Ea is the activation energy

R is the gas constant

T is the absolute temperature

A plot of Δlog(dw/dt) / ΔlogWr versus Δ(1/T) / ΔlogWr yields a straight line. The slope of this line is used to calculate the activation energy (Ea), and the intercept on the y-axis provides the order of reaction (n). rasayanjournal.co.in This method has been successfully used to evaluate the kinetic parameters for the decomposition of various salicylic acid-based terpolymers. core.ac.uk

The Sharp-Wentworth method is an integral method also used to determine the kinetic parameters from TGA data. The relevant equation for this method is:

log[dα / dT] / (1-α)^n = log(A/β) - Ea / (2.303RT)

Where:

α is the fraction of weight loss

T is the absolute temperature

n is the order of reaction

A is the pre-exponential factor

β is the heating rate

Ea is the activation energy

R is the gas constant

By plotting the left side of the equation against 1/T, a straight line is obtained from which the activation energy can be determined from the slope. This method has been applied alongside the Freeman-Carroll method to analyze the thermal degradation of copolymers containing salicylic acid, and the results are often in good agreement. derpharmachemica.comcore.ac.uk

The activation energy (Ea) represents the minimum energy required to initiate the thermal degradation of the polymer. A higher activation energy generally implies greater thermal stability. The Ea for salicylic acid-formaldehyde based polymers has been calculated using both the Freeman-Carroll and Sharp-Wentworth methods.

Studies consistently show that the activation energies calculated by both methods are in close agreement, which validates the results and indicates a common reaction mode. derpharmachemica.comcore.ac.uk For example, in the study of the SATF copolymer, the average activation energy calculated by the Freeman-Carroll method was 22.97 KJ/mole, while the Sharp-Wentworth method yielded a value of 22.14 KJ/mole. derpharmachemica.com

Table 2: Comparison of Activation Energy (Ea) for Salicylic Acid-Based Copolymers

| Copolymer | Method | Activation Energy (Ea) (KJ/mole) |

|---|---|---|

| SATF derpharmachemica.com | Freeman-Carroll | 22.97 |

| SATF derpharmachemica.com | Sharp-Wentworth | 22.14 |

| SDNF core.ac.uk | Freeman-Carroll | 23.36 |

The order of reaction (n) is a key kinetic parameter determined from the Freeman-Carroll method, which describes how the rate of reaction depends on the concentration of the reactants. In the context of solid-state polymer degradation, it provides insight into the mechanism of the decomposition reaction.

For the thermal decomposition of the SATF copolymer, the order of reaction was determined to be 0.9. derpharmachemica.com For the SDNF terpolymer, the calculated order of reaction was found to be 1.0. core.ac.uk These values, being close to unity, suggest that the decomposition process largely follows first-order kinetics.

Evaluation of Thermodynamic Parameters of Degradation

The thermal degradation of salicylic acid-formaldehyde polymers involves complex chemical reactions. To gain a deeper understanding of these processes, thermodynamic parameters such as free energy change (ΔF), entropy change (ΔS), apparent entropy change (S*), and the frequency factor (Z) are evaluated from thermogravimetric analysis (TGA) data. These parameters provide insights into the spontaneity, molecular disorder, and reaction rates of the degradation process.

Free Energy Change (ΔF)

The free energy change (ΔF) is a crucial thermodynamic parameter that indicates the spontaneity of a chemical reaction. A negative value of ΔF suggests that the degradation process is spontaneous. The free energy change can be calculated from the kinetic parameters obtained from thermogravimetric analysis.

Research on copolymers of salicylic acid, thiosemicarbazide, and formaldehyde provides representative data for the free energy change during thermal degradation. These values are typically in the range that suggests the degradation reactions are not spontaneous at lower temperatures but become so as the temperature increases.

Table 1: Free Energy Change (ΔF) for the Thermal Degradation of a Salicylic Acid-Thiosemicarbazide-Formaldehyde Copolymer

| Copolymer | Half Decomposition Temperature (T*), K | Free Energy Change (ΔF), kJ/mol |

|---|---|---|

| SATF-II | 433 | 165.71 |

Data sourced from a study on a copolymer synthesized from salicylic acid, thiosemicarbazide, and formaldehyde. rjpbcs.com

Entropy Change (ΔS)

Entropy change (ΔS) is a measure of the change in the degree of disorder or randomness of a system during a reaction. A negative entropy change indicates that the activated complex in the transition state is more ordered than the initial reactants. This often suggests a more constrained and organized structure is formed before decomposition.

In the context of salicylic acid-formaldehyde-based polymers, the calculated entropy changes are often negative. This implies that the activated polymer has a more ordered structure than the reactants, and the reactions are slower than normal. derpharmachemica.com

Table 2: Entropy Change (ΔS) for the Thermal Degradation of Salicylic Acid Copolymers

| Copolymer | Entropy Change (ΔS), J/mol·K |

|---|---|

| Salicylic acid-thiosemicarbazide-formaldehyde (SATF-II) | -300.67 |

| Salicylaldehyde-ethylenediamine-formaldehyde (SdEDF) | -22.8 |

Data for SATF-II sourced from a study on a copolymer of salicylic acid, thiosemicarbazide, and formaldehyde. rjpbcs.com Data for SdEDF sourced from a study on a resin derived from salicylaldehyde (B1680747), ethylenediamine, and formaldehyde. researchgate.net

Apparent Entropy Change (S*)

The apparent entropy change (S) is another parameter derived from the kinetic analysis of TGA data. Similar to the entropy change, it provides information about the degree of order in the activated complex. Negative values for S also suggest a more ordered transition state.

Studies on various copolymers incorporating salicylic acid and formaldehyde consistently report negative values for the apparent entropy change, reinforcing the idea of a more organized activated complex during thermal degradation.

Table 3: Apparent Entropy Change (S*) for the Thermal Degradation of Salicylic Acid Copolymers

| Copolymer | Apparent Entropy Change (S*), J/mol·K |

|---|---|

| Salicylic acid-thiosemicarbazide-formaldehyde (SATF-II) | -23.97 |

| Salicylaldehyde-ethylenediamine-formaldehyde (SdEDF) | -22.8 |

Data for SATF-II sourced from a study on a copolymer of salicylic acid, thiosemicarbazide, and formaldehyde. rjpbcs.com Data for SdEDF sourced from a study on a resin derived from salicylaldehyde, ethylenediamine, and formaldehyde. researchgate.net

Frequency Factor (Z)

The frequency factor (Z), also known as the pre-exponential factor, is related to the collision frequency of the reacting molecules. Abnormally low values of the frequency factor suggest that the decomposition reaction can be classified as a "slow" reaction. derpharmachemica.com This is often observed in the thermal degradation of complex polymer structures where steric hindrance and the need for specific orientations for effective bond breaking reduce the frequency of successful decomposition events.

Table 4: Frequency Factor (Z) for the Thermal Degradation of Salicylic Acid Copolymers

| Copolymer | Frequency Factor (Z), s⁻¹ |

|---|---|

| Salicylic acid-thiosemicarbazide-formaldehyde (SATF-II) | 438 |

| Salicylaldehyde-ethylenediamine-formaldehyde (SdEDF) | 890.64 |

Data for SATF-II sourced from a study on a copolymer of salicylic acid, thiosemicarbazide, and formaldehyde. rjpbcs.com Data for SdEDF sourced from a study on a resin derived from salicylaldehyde, ethylenediamine, and formaldehyde. researchgate.net

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal transitions of a material as it is heated or cooled. These methods measure the difference in temperature (DTA) or the amount of heat required to change the temperature (DSC) between a sample and a reference material. The resulting thermograms provide information about physical and chemical changes such as melting, crystallization, glass transitions, and decomposition.

For phenolic resins, which are structurally similar to salicylic acid-formaldehyde polymers, DSC thermograms typically show an exothermic peak corresponding to the curing reactions, which involve the formation of methylene (B1212753) bridges and crosslinking. adhesion.kr In the case of degradation, DTA curves for related terpolymers show that decomposition can occur in multiple stages. For instance, the thermal degradation of a 4-Aminosalicylic acid-Oxamide-Formaldehyde terpolymer exhibits a slow initial decomposition followed by subsequent decomposition steps at higher temperatures. scispace.com

While specific DTA and DSC curves for the degradation of a simple salicylic acid-formaldehyde polymer were not found in the reviewed literature, the expected behavior would involve:

An initial endothermic event due to the loss of any entrapped water or solvent.

Exothermic peaks at higher temperatures corresponding to the complex decomposition reactions of the polymer backbone. These reactions would involve the cleavage of methylene bridges and the breakdown of the aromatic rings. ncsu.edu

The exact temperatures and magnitudes of these peaks would depend on the specific molecular weight and structure of the polymer, as well as the heating rate and atmosphere used during the analysis.

The study of phenol-formaldehyde resins by DSC has shown that the curing process can exhibit endothermic peaks, which may be attributed to the condensation of methylol groups with phenol (B47542) to form methylene bridges and the elimination of formaldehyde. adhesion.kr The degradation process, on the other hand, is generally characterized by exothermic events due to the oxidative nature of the decomposition in the presence of air.

Advanced Functionalization and Chemical Modification of Salicylic Acid Formaldehyde Polymers

Co-Polymerization and Terpolymerization with Diverse Monomers

The modification of salicylic (B10762653) acid-formaldehyde polymers through co-polymerization and terpolymerization introduces a wide range of functionalities, enhancing their chemical and physical properties for specialized applications. By incorporating diverse monomers, researchers can tailor the resulting polymer's characteristics, such as thermal stability, chelating ability, and solubility. This section details the advanced functionalization achieved by integrating various classes of chemical compounds into the salicylic acid-formaldehyde backbone.

Integration of Aromatic Amines (e.g., Phenylenediamine, Diaminobenzoic Acid, Hexamethylenediamine)

The incorporation of aromatic amines into the salicylic acid-formaldehyde matrix leads to the formation of terpolymers with significant ion-exchange and thermal properties. These resins are typically synthesized through acid-catalyzed condensation reactions.

A terpolymer synthesized from salicylic acid, phenylenediamine, and formaldehyde (B43269) (SPDF) in the presence of a hydrochloric acid catalyst has demonstrated notable chelating properties. derpharmachemica.com The synthesis involves refluxing the monomers in a 2M HCl solution at approximately 120°C for several hours. derpharmachemica.com The resulting resinous product is purified by washing with hot water and extracting with diethyl ether to remove unreacted monomers. derpharmachemica.com Characterization of the SPDF resin confirmed its structure and revealed a high selectivity for certain metal ions. Batch equilibrium studies showed a higher affinity for Fe³⁺, Cu²⁺, and Ni²⁺ compared to Co²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ ions. derpharmachemica.com

Similarly, a resin combining salicylic acid, diaminobenzoic acid, and formaldehyde (SDBF) was synthesized under similar acid-catalyzed conditions. derpharmachemica.comderpharmachemica.com The reaction was conducted by heating the monomers in a 2M HCl solution at 120°C for 6 hours. derpharmachemica.com The purification process involves dissolving the crude product in 8% sodium hydroxide (B78521) solution and reprecipitating it with a 1:1 (v/v) hydrochloric acid solution to ensure purity. derpharmachemica.com This SDBF resin also exhibited selective ion-exchange capabilities, with a pronounced preference for Fe³⁺, Cu²⁺, and Ni²⁺ ions. derpharmachemica.comderpharmachemica.com

The introduction of aliphatic diamines like hexamethylenediamine (B150038) has also been explored in related polymer systems. For instance, a terpolymer of 2-aminothiophenol (B119425) and hexamethylenediamine with formaldehyde was synthesized using a 2 M hydrochloric acid catalyst, indicating the feasibility of integrating aliphatic amine linkers into such condensation polymers. researchgate.net

Table 1: Synthesis and Properties of Aromatic Amine-Modified Terpolymers

| Terpolymer | Monomers | Catalyst | Reaction Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| SPDF | Salicylic Acid, Phenylenediamine, Formaldehyde | 2M HCl | 120°C | Selective chelation for Fe³⁺, Cu²⁺, and Ni²⁺. | derpharmachemica.com |

| SDBF | Salicylic Acid, Diaminobenzoic Acid, Formaldehyde | 2M HCl | 120°C | High selectivity for Fe³⁺, Cu²⁺, and Ni²⁺ ions. | derpharmachemica.comderpharmachemica.com |

Incorporation of Heterocyclic Compounds (e.g., Melamine (B1676169), Guanidine, Sulfanilamide, Thiourea (B124793), Dithiooxamide)

Integrating nitrogen-rich heterocyclic compounds into the salicylic acid-formaldehyde polymer structure yields materials with enhanced thermal stability and ion-exchange capacities.

Salicylic acid-melamine-formaldehyde (SMF) terpolymer resins are synthesized by condensing the three components in an acidic medium. researchgate.netresearchgate.net A typical synthesis involves a 1:1:3 molar ratio of salicylic acid, melamine, and formaldehyde, respectively, with 2 M HCl as a catalyst, heated at approximately 130°C for 5 hours. researchgate.net These SMF resins have proven to be effective selective chelating polymers for various metal ions, including Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺, Cd²⁺, and Pb²⁺. researchgate.netresearchgate.net Studies have shown a higher selectivity for Fe³⁺, Cu²⁺, and Ni²⁺ ions. researchgate.netresearchgate.net A related copolymer using salicylaldehyde (B1680747) instead of salicylic acid was also synthesized with melamine and formaldehyde, demonstrating the versatility of this reaction. hakon-art.comtsijournals.com

The terpolymerization of sulfanilamide, salicylic acid, and formaldehyde (SASF) in the presence of glacial acetic acid as a catalyst results in a polymer with notable biological and metal ion removal capabilities. rsc.org The SASF terpolymer was found to be effective in removing Ni²⁺, Cu²⁺, Pb²⁺, Cd²⁺, Hg²⁺, and Zn²⁺ from aqueous solutions, with removal efficiency increasing with higher pH. rsc.org

Guanidine has also been incorporated to create salicylic acid-guanidine-formaldehyde terpolymers. researchgate.net These polymers are part of a broader research effort into synthesizing terpolymers with varied diamide (B1670390) components for applications requiring high thermal stability. researchgate.net

Furthermore, research into related systems has shown the synthesis of terpolymers from p-hydroxybenzoic acid, thiourea, and paraformaldehyde, suggesting a viable pathway for incorporating thiourea with salicylic acid. asianpubs.org

Table 2: Research Findings on Heterocyclic Compound Integration

| Terpolymer | Monomers | Catalyst | Molar Ratio (S:H:F) | Application/Property | Reference |

|---|---|---|---|---|---|

| SMF | Salicylic Acid, Melamine, Formaldehyde | 2M HCl | 1:1:3 | Selective ion-exchange for heavy metals. | researchgate.net |

| SASF | Salicylic Acid, Sulfanilamide, Formaldehyde | Glacial Acetic Acid | Not Specified | Removal of toxic metal ions; antibacterial activity. | rsc.org |

| SGF | Salicylic Acid, Guanidine, Formaldehyde | Not Specified | Not Specified | Studied for structural and thermal degradation properties. | researchgate.net |

Co-Condensation with Other Phenolic Derivatives (e.g., Catechol, Orcinol)

Co-condensing salicylic acid and formaldehyde with other phenolic compounds like catechol or resorcinol (B1680541) allows for the creation of terpolymers with modified structural and functional properties. These co-polymers often exhibit enhanced ion-exchange capabilities and thermal stability.

A terpolymer derived from salicylic acid, catechol, and furfural (B47365) (as an alternative aldehyde) was synthesized using HCl as a catalyst. kamlanehrucollege.ac.in The resulting resin was characterized for its structure and its ability to remove heavy metals such as Cr³⁺, Mg²⁺, Ca²⁺, and Cd²⁺ from wastewater, indicating its potential for environmental remediation. kamlanehrucollege.ac.in

In a similar vein, a terpolymer resin was synthesized from resorcinol, formaldehyde, and salicylic acid through a condensation reaction. researchgate.net This resin and its subsequent metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) were extensively characterized. The study found that the metal complexes exhibited higher electrical conductivity and enhanced antibacterial properties compared to the original terpolymer resin. researchgate.net

Reaction with Aliphatic Amides (e.g., Urea (B33335), Acrylamide)

The inclusion of aliphatic amides such as urea and acrylamide (B121943) in the polymerization process modifies the polymer backbone, often improving solubility and introducing new reactive sites.

Copolymers of salicylic acid, urea, and formaldehyde have been reported to produce soluble polyelectrolytes. ias.ac.in The synthesis of these terpolymers has been an area of extensive research, focusing on their characterization and thermal degradation properties. researchgate.net

Terpolymers of salicylic acid and acrylamide with furfural (SAF) have been synthesized as ion-exchange resins. iieng.orguobasrah.edu.iq The condensation reaction is carried out with a 1:1:2 molar ratio of salicylic acid, acrylamide, and furfural, using 2 M HCl as a catalyst and refluxing at 100-120°C. iieng.orguobasrah.edu.iq The resulting SAF terpolymer demonstrated a high selectivity for removing heavy metal ions, particularly Pb²⁺, Hg²⁺, and Cd²⁺, from aqueous solutions, with the uptake dependent on the pH of the medium. iieng.orguobasrah.edu.iq

Utilization of Alternative Aldehyde Sources (e.g., Trioxane (B8601419), Furfural)

Replacing formaldehyde with other aldehyde sources like furfural or trioxane (a stable cyclic trimer of formaldehyde) can significantly alter the synthesis process and the final properties of the polymer.

Furfural, a bio-based aldehyde, has been successfully used to synthesize terpolymers with salicylic acid and other monomers like acrylamide and catechol. kamlanehrucollege.ac.iniieng.orguobasrah.edu.iq For instance, the salicylic acid-acrylamide-furfural (SAF) terpolymer was synthesized by refluxing the monomers in a 1:1:2 ratio with 2 M HCl as a catalyst for 8-10 hours. iieng.orguobasrah.edu.iq The resulting resin was found to be a stable solid with effective ion-exchange properties for heavy metals. iieng.org Similarly, a salicylic acid-furfural-catechol (SAFC) terpolymer was synthesized and characterized, demonstrating its utility as a cation exchanger for divalent metal ions. kamlanehrucollege.ac.in

Trioxane has also been investigated as a formaldehyde source. Terpolymers of salicylic acid and thiourea with trioxane have been reported, highlighting the versatility of this monomer in creating complex polymer structures. researchgate.netasianpubs.org

Synthesis with Halogenated Salicylic Acid Derivatives (e.g., 4-Chlorosalicylic acid, 4-Bromosalicylic acid)

The use of halogenated derivatives of salicylic acid, such as 4-chlorosalicylic acid (4-CSA) and 4-bromosalicylic acid (4-BSA), in condensation reactions with formaldehyde leads to polymers with distinct properties, including modified reactivity and thermal characteristics.

Poly(4-chlorosalicylic acid-formaldehyde) has been prepared through the condensation of 4-chlorosalicylic acid with formaldehyde. sigmaaldrich.com Further studies have involved the copolymerization of 4-CSA or 4-BSA with other comonomers like salicylic acid in the presence of formaldehyde and an acid catalyst (5 M H₂SO₄). ias.ac.in The synthesis typically involves refluxing a 1:1:2 molar ratio of the halogenated salicylic acid, a comonomer, and formaldehyde at 130°C for 6 hours. ias.ac.in The composition of the resulting copolymer can be estimated based on its halogen content. ias.ac.in

Polymers synthesized from 4-bromosalicylic acid and formaldehyde have also been characterized. tandfonline.comtandfonline.com The polycondensation was carried out using various acid catalysts, and the resulting polymer samples were analyzed for their molecular weight, thermal stability, and chelating properties. tandfonline.com These polymers exhibited polyelectrolyte behavior in DMF solutions and were studied for their ion-exchanging capabilities using the batch equilibrium method. tandfonline.com

Table 3: Synthesis Conditions for Halogenated Salicylic Acid Copolymers

| Halogenated Monomer | Comonomer | Aldehyde | Catalyst | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| 4-Chlorosalicylic acid | Salicylic acid | Formaldehyde | 5 M H₂SO₄ | 130°C for 6 hr | ias.ac.in |

| 4-Bromosalicylic acid | Salicylic acid | Formaldehyde | 5 M H₂SO₄ | 130°C for 6 hr | ias.ac.in |

| 4-Bromosalicylic acid | None (Homopolymer) | Formaldehyde | H₂SO₄ / HCl-Oxalic Acid | Refluxed at 125-145°C for 6 hr | tandfonline.com |

Investigation of Ion Exchange and Metal Sorption Properties of Salicylic Acid Formaldehyde Resins

Design and Development of Chelating Ion-Exchange Resins

The synthesis of salicylic (B10762653) acid-formaldehyde resins typically involves the condensation polymerization of salicylic acid and formaldehyde (B43269). arabjchem.orgresearchgate.net Often, other co-monomers and cross-linking agents are incorporated to enhance the thermal stability, mechanical properties, and chelating efficiency of the resulting polymer. For instance, terpolymers have been synthesized by condensing salicylic acid with other monomers like catechol, melamine (B1676169), or diaminobenzoic acid in the presence of formaldehyde. arabjchem.orgresearchgate.netderpharmachemica.comsemanticscholar.org

The reaction is generally catalyzed by an acid, such as hydrochloric acid, and can be carried out in a suitable solvent like dimethylformamide (DMF). semanticscholar.org The molar ratios of the monomers are a critical parameter that influences the final properties of the resin. researchgate.net Following polymerization, the synthesized resin is typically purified by washing with distilled water to remove any unreacted monomers or catalyst residues. derpharmachemica.com The resulting polymer is then dried and powdered for use in subsequent sorption studies. derpharmachemica.com

Characterization of these resins is crucial to understand their structure and functional properties. Techniques such as elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the chemical structure and the incorporation of the desired functional groups. derpharmachemica.comsemanticscholar.org

Batch Equilibrium Method for Metal Ion Uptake Studies

The batch equilibrium method is a widely used technique to evaluate the metal ion uptake capacity of salicylic acid-formaldehyde resins. researchgate.netderpharmachemica.com This method involves suspending a known mass of the powdered resin in a solution containing a specific concentration of the metal ion of interest. derpharmachemica.com The mixture is then agitated for a predetermined period to allow the system to reach equilibrium. The concentration of the metal ion remaining in the solution is then measured, typically using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The amount of metal ion adsorbed by the resin is calculated by the difference between the initial and final concentrations in the solution.

The pH of the aqueous solution is a critical factor that significantly influences the adsorption of metal ions onto salicylic acid-formaldehyde resins. The chelating ability of the resin is highly dependent on the protonation state of the salicylic acid functional groups. Generally, the adsorption of metal ions increases with an increase in pH up to a certain point. semanticscholar.org This is because at lower pH values, the higher concentration of H+ ions competes with the metal cations for the active binding sites on the resin. As the pH increases, the acidic functional groups on the resin deprotonate, leading to an enhanced electrostatic attraction for the positively charged metal ions.

However, at very high pH values, the adsorption may decrease due to the formation of insoluble metal hydroxides, which precipitate out of the solution and are not adsorbed by the resin. arabjchem.org The optimal pH for the adsorption of different metal ions can vary. For instance, studies have shown that the maximum adsorption for ions like Fe³⁺ may occur at a lower pH (around 2.5), while for divalent ions like Cu²⁺, Ni²⁺, and Zn²⁺, the optimal pH is often in the range of 4.0 to 6.5. derpharmachemica.com

The ionic strength of the solution, determined by the concentration of background electrolytes, can also affect the metal ion uptake by salicylic acid-formaldehyde resins. The presence of other ions in the solution can have a twofold effect: they can either compete with the target metal ions for the binding sites on the resin, or they can alter the activity of the metal ions in the solution.

Studies have investigated the effect of different electrolytes such as NaCl, NaNO₃, and Na₂SO₄ on the adsorption of various metal ions. It has been observed that in the presence of nitrate and chloride ions, the uptake of certain metal ions like Fe³⁺, Cu²⁺, and Ni²⁺ can increase. Conversely, the presence of sulfate ions has been shown to decrease the uptake of these same ions. For other metal ions such as Co²⁺, Zn²⁺, Cd²⁺, and Pb²⁺, an increase in the concentration of chloride, nitrate, and sulfate ions has been found to decrease their uptake by the resin. derpharmachemica.com This behavior is often explained by the formation of metal complexes with the anions of the electrolyte, which can affect their interaction with the resin. derpharmachemica.com

A key characteristic of chelating ion-exchange resins is their selectivity towards different metal ions. Salicylic acid-formaldehyde resins have demonstrated a higher selectivity for certain transition and heavy metal ions over others. The selectivity is often quantified by the distribution ratio (Kd), which is a measure of the affinity of the resin for a particular metal ion. The distribution ratio is calculated using the following equation:

Kd = (Amount of metal ion in resin / Amount of metal ion in solution) × (Volume of solution / Mass of resin)

Research has shown that these resins generally exhibit a high selectivity for Fe³⁺, Cu²⁺, and Ni²⁺ compared to other divalent ions like Co²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. researchgate.netderpharmachemica.com The order of selectivity can be influenced by factors such as the ionic radius, charge density, and the stability of the complex formed between the metal ion and the chelating sites on the resin.

The following table presents typical distribution ratios for various metal ions on a salicylic acid-diaminobenzoic acid-formaldehyde resin at different pH values.

| Metal Ion | pH 1.5 | pH 2.0 | pH 2.5 | pH 3.0 | pH 4.0 | pH 4.5 | pH 5.0 | pH 6.0 | pH 6.5 |

| Fe³⁺ | 168.6 | 243.3 | 527.2 | - | - | - | - | - | - |

| Cu²⁺ | - | - | - | 81.4 | 147.7 | 323.0 | 533.4 | 904.6 | 1061.3 |

| Ni²⁺ | - | - | - | 68.3 | 96.4 | 126.6 | 533.4 | 904.6 | 1061.3 |

| Co²⁺ | - | - | - | 41.0 | 75.5 | 89.4 | 132.7 | 194.5 | 338.9 |

| Zn²⁺ | - | - | - | 23.4 | 42.4 | 62.6 | 123.3 | 193.1 | 294.8 |

| Cd²⁺ | - | - | - | 19.1 | 41.1 | 58.3 | 113.5 | 152.3 | 236.3 |

| Pb²⁺ | - | - | - | 30.5 | 47.1 | 63.2 | 97.6 | 161.2 | 254.8 |

Data adapted from a study on a salicylic acid-diaminobenzoic acid-formaldehyde resin. derpharmachemica.com

Sorption Kinetics (e.g., contact time dependency)

The rate at which metal ions are adsorbed onto the resin is an important factor for practical applications. Sorption kinetics studies are conducted to understand the mechanism of adsorption and to determine the time required to reach equilibrium. The rate of metal ion uptake is typically fast at the beginning of the process, as there are many available active sites on the resin surface. As these sites become occupied, the rate of adsorption slows down until equilibrium is reached. semanticscholar.org

The time to reach equilibrium can vary for different metal ions. For example, some studies have shown that for certain resins, Fe³⁺ ions may reach equilibrium in about 4 hours, while Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ may take around 5 hours. Ions like Cd²⁺ and Pb²⁺ might require a longer time, up to 7 hours, to attain equilibrium. researchgate.net

The kinetic data from these studies are often analyzed using various kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the rate constants and to better understand the adsorption mechanism.

Adsorption Isotherm Models and Thermodynamic Parameters of Sorption

Adsorption isotherms are used to describe the relationship between the amount of metal ion adsorbed by the resin and the concentration of the metal ion remaining in the solution at equilibrium. Several isotherm models are used to analyze the experimental data, with the Langmuir and Freundlich models being the most common.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. The suitability of a particular model is determined by how well it fits the experimental data, which is often evaluated by the correlation coefficient (R²).

The following table shows the Langmuir and Freundlich isotherm constants for the adsorption of various metal ions on a salicylic acid-formaldehyde-catechol terpolymeric resin.

| Metal Ion | Langmuir Isotherm | Freundlich Isotherm |

| q_max (mmol/g) | b (L/mmol) | |

| Ni(II) | 0.815 | 1.83 |

| Cu(II) | 1.104 | 2.56 |

| Zn(II) | 1.215 | 2.15 |

| Cd(II) | 0.498 | 1.54 |

| Pb(II) | 0.931 | 1.98 |

Data adapted from a study on a salicylic acid-formaldehyde-catechol terpolymeric resin.

Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide valuable insights into the nature of the adsorption process. These parameters can be calculated from the temperature dependence of the adsorption isotherm.

ΔG° (Gibbs Free Energy Change): A negative value of ΔG° indicates that the adsorption process is spontaneous.

ΔH° (Enthalpy Change): A positive ΔH° suggests that the adsorption is endothermic (favored by an increase in temperature), while a negative ΔH° indicates an exothermic process.

ΔS° (Entropy Change): A positive ΔS° suggests an increase in randomness at the solid-solution interface during the adsorption process.

The following table presents the thermodynamic parameters for the adsorption of various metal ions on a salicylic acid-formaldehyde-catechol terpolymeric resin.

| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Ni(II) | -1.58 | 15.2 | 55.5 |

| Cu(II) | -2.31 | 18.9 | 70.1 |

| Zn(II) | -2.01 | 17.4 | 64.2 |

| Cd(II) | -1.15 | 13.8 | 49.5 |